2-Heptyl-3-methoxycyclopent-2-EN-1-one
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Overview
Description
2-Heptyl-3-methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C13H22O2. It features a five-membered cyclopentene ring substituted with a heptyl group and a methoxy group. This compound is known for its unique chemical structure, which includes a ketone and an ether functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-3-methoxycyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptyl-substituted cyclopentadiene with methoxy-substituted reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-3-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Heptyl-3-methoxycyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cyclopentene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-heptyl-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: Similar in structure but lacks the heptyl group.
2-Ethyl-3-methylcyclopent-2-en-1-one: Similar cyclopentene ring but with different alkyl substitutions.
Uniqueness
2-Heptyl-3-methoxycyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a heptyl group and a methoxy group on the cyclopentene ring differentiates it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
823785-47-3 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-heptyl-3-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-11-12(14)9-10-13(11)15-2/h3-10H2,1-2H3 |
InChI Key |
SLLVMLZZZKNJSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(CCC1=O)OC |
Origin of Product |
United States |
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